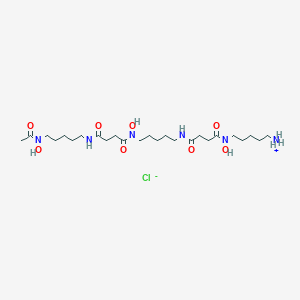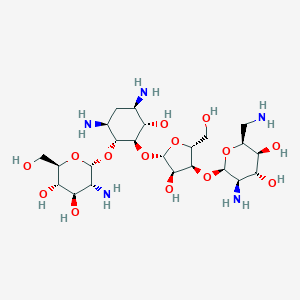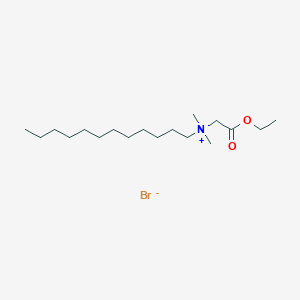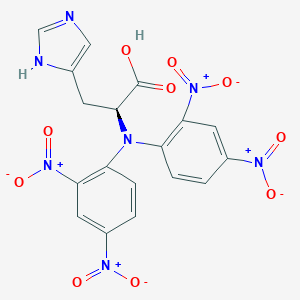
N,N-Bis(2,4-dinitrophenyl)-L-histidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Bis(2,4-dinitrophenyl)-L-histidine, commonly known as DNPH-His, is a chemical compound that has been widely used in scientific research for over a century. DNPH-His is a derivative of histidine, an essential amino acid that is found in many proteins and enzymes in the human body. DNPH-His has been used in various biochemical and physiological studies due to its ability to react with carbonyl groups in proteins and peptides, which makes it a useful tool for protein analysis and identification.
作用机制
DNPH-His reacts with carbonyl groups in proteins and peptides through a nucleophilic addition reaction. The reaction forms a stable hydrazone bond between DNPH-His and the carbonyl group, which can be detected through various analytical techniques. The reaction is specific to carbonyl groups, which makes DNPH-His a useful tool for protein analysis and identification.
生化和生理效应
DNPH-His has been shown to have minimal biochemical and physiological effects on cells and tissues. However, it is important to note that DNPH-His can modify proteins and peptides, which can change their biological activity and properties. Therefore, it is important to use DNPH-His with caution and to carefully interpret the results obtained from experiments using DNPH-His.
实验室实验的优点和局限性
DNPH-His has several advantages for lab experiments, including its specificity for carbonylated proteins, its ability to modify proteins and peptides, and its ease of use. However, DNPH-His also has limitations, including its potential to modify proteins and peptides, its sensitivity to pH and temperature, and its potential for non-specific reactions with other molecules in biological samples.
未来方向
There are several future directions for research on DNPH-His, including the development of new analytical techniques for protein identification and quantification, the investigation of the biological effects of DNPH-His modification on proteins and peptides, and the development of new applications for DNPH-His in biomedical research. Additionally, the use of DNPH-His in combination with other analytical techniques, such as mass spectrometry, could provide new insights into the role of oxidative stress in disease and aging.
合成方法
DNPH-His can be synthesized through the reaction between 2,4-dinitrophenylhydrazine (DNPH) and histidine. The reaction takes place in an acidic solution, and the resulting product is a yellow-orange crystalline powder. The purity of DNPH-His can be determined through various analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry.
科学研究应用
DNPH-His has been used in various scientific research applications, including protein identification, quantification, and modification studies. DNPH-His has been used to identify carbonylated proteins, which are proteins that have been modified by oxidative stress. DNPH-His has also been used to quantify the levels of carbonylated proteins in biological samples, which can provide insights into the oxidative stress status of cells and tissues. Additionally, DNPH-His has been used to modify proteins and peptides, which can change their biological activity and properties.
属性
CAS 编号 |
1655-66-9 |
|---|---|
产品名称 |
N,N-Bis(2,4-dinitrophenyl)-L-histidine |
分子式 |
C18H13N7O10 |
分子量 |
487.3 g/mol |
IUPAC 名称 |
(2S)-2-(N-(2,4-dinitrophenyl)-2,4-dinitroanilino)-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C18H13N7O10/c26-18(27)17(5-10-8-19-9-20-10)21(13-3-1-11(22(28)29)6-15(13)24(32)33)14-4-2-12(23(30)31)7-16(14)25(34)35/h1-4,6-9,17H,5H2,(H,19,20)(H,26,27)/t17-/m0/s1 |
InChI 键 |
DYPVFKXVTXSSTH-KRWDZBQOSA-N |
手性 SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N(C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])[C@@H](CC3=CN=CN3)C(=O)O |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N(C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(CC3=CN=CN3)C(=O)O |
规范 SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N(C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(CC3=CN=CN3)C(=O)O |
其他 CAS 编号 |
1655-66-9 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



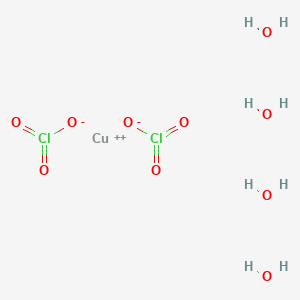
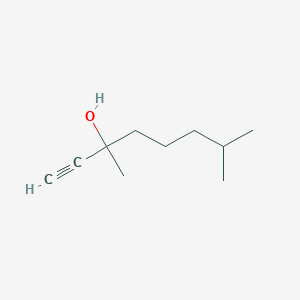
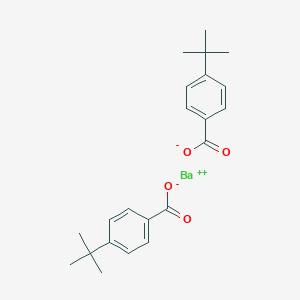
![(2S,3S,4R,5S)-2-[(1R)-1,2-dimethoxyethyl]-3,4,5-trimethoxyoxolane](/img/structure/B158535.png)

